molecular formula C17H18ClNOS B5703802 2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B5703802
M. Wt: 319.8 g/mol
InChI Key: RRRXSXYRFLWZQH-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenyl group, a methylsulfanyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with 2,5-dimethylaniline in the presence of a base, followed by the introduction of a methylsulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the acetamide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dechlorinated products.

    Substitution: Substituted acetamides with various functional groups.

Scientific Research Applications

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide can be compared with other similar compounds, such as:

    2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar in structure but contains an oxadiazole ring.

    2-(4-chlorophenyl)-5-phenyl-1,3,4-oxadiazole: Contains a phenyl group instead of a dimethylphenyl group.

    2-(2,4-dichlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Contains an additional chlorine atom on the phenyl ring.

These compounds share structural similarities but differ in their specific functional groups and overall structure, which can influence their chemical properties and applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-12-7-8-13(2)16(9-12)19-17(20)11-21-10-14-5-3-4-6-15(14)18/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRXSXYRFLWZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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